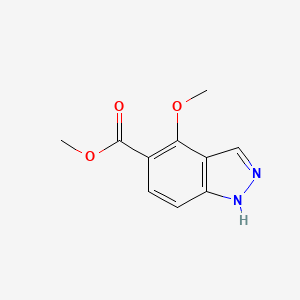![molecular formula C8H12N6O B11898463 2-((4-Amino-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)amino)ethanol CAS No. 5444-33-7](/img/structure/B11898463.png)
2-((4-Amino-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)amino)ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((4-Amino-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)amino)ethanol is a compound belonging to the class of pyrazolopyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a pyrazolo[3,4-d]pyrimidine core, which is a fused heterocyclic system consisting of a pyrazole ring fused to a pyrimidine ring. This unique structure contributes to its biological activity and makes it a subject of interest in medicinal chemistry .
準備方法
The synthesis of 2-((4-Amino-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)amino)ethanol typically involves the formation of the pyrazolo[3,4-d]pyrimidine core followed by functionalization at specific positions. One common method involves the treatment of a formimidate derivative with hydrazine hydrate in ethanol to obtain the pyrazolopyrimidine core . Further functionalization can be achieved through various chemical reactions to introduce the amino and ethanol groups.
Industrial production methods may involve optimization of reaction conditions to improve yield and purity. This can include the use of specific catalysts, solvents, and temperature control to ensure efficient synthesis.
化学反応の分析
2-((4-Amino-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)amino)ethanol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino group in the compound can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups using appropriate reagents.
Common reagents and conditions used in these reactions include acidic or basic conditions, specific solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
2-((4-Amino-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)amino)ethanol has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: This compound has been studied for its potential biological activities, including its role as an inhibitor of certain enzymes and its effects on cellular processes.
Medicine: It has potential therapeutic applications, particularly in the development of anticancer agents.
Industry: It can be used in the development of new materials and as a component in various industrial processes.
作用機序
2-((4-アミノ-1-メチル-1H-ピラゾロ[3,4-d]ピリミジン-6-イル)アミノ)エタノールの作用機序は、特定の分子標的との相互作用を伴います。主要な標的の1つは、細胞周期調節に関与する酵素であるサイクリン依存性キナーゼ2(CDK2)です。 この化合物は、CDK2の活性部位に結合することでCDK2活性を阻害し、細胞周期の進行を変化させ、癌細胞のアポトーシスを誘導します . 分子ドッキング研究によると、この化合物は、重要な水素結合相互作用を通じてCDK2活性部位に良好に適合することが示されています .
6. 類似化合物の比較
2-((4-アミノ-1-メチル-1H-ピラゾロ[3,4-d]ピリミジン-6-イル)アミノ)エタノールと類似する化合物には、次のような他のピラゾロピリミジン誘導体があります。
ピラゾロ[4,3-e][1,2,4]トリアゾロ[1,5-c]ピリミジン: これらの化合物もCDK2阻害活性を示し、抗がん剤としての可能性について研究されています.
ピリド[2,3-d]ピリミジン: キナーゼ阻害など、生物活性を有する別の縮合ピリミジン誘導体です.
キナゾリン: 抗がん特性で知られており、キナゾリン誘導体は、細胞の成長と増殖に関与するタンパク質キナーゼも標的としています.
2-((4-アミノ-1-メチル-1H-ピラゾロ[3,4-d]ピリミジン-6-イル)アミノ)エタノールのユニークさは、その特定の構造とアミノ基とエタノール官能基の両方が存在することです。これは、その独自の生物活性と潜在的な治療用途に貢献しています。
類似化合物との比較
Similar compounds to 2-((4-Amino-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)amino)ethanol include other pyrazolopyrimidine derivatives such as:
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: These compounds also exhibit CDK2 inhibitory activity and have been studied for their anticancer potential.
Pyrido[2,3-d]pyrimidine: Another class of fused pyrimidine derivatives with biological activities, including kinase inhibition.
The uniqueness of this compound lies in its specific structure and the presence of both amino and ethanol functional groups, which contribute to its distinct biological activities and potential therapeutic applications.
特性
CAS番号 |
5444-33-7 |
|---|---|
分子式 |
C8H12N6O |
分子量 |
208.22 g/mol |
IUPAC名 |
2-[(4-amino-1-methylpyrazolo[3,4-d]pyrimidin-6-yl)amino]ethanol |
InChI |
InChI=1S/C8H12N6O/c1-14-7-5(4-11-14)6(9)12-8(13-7)10-2-3-15/h4,15H,2-3H2,1H3,(H3,9,10,12,13) |
InChIキー |
PCMWUCSZPOCURV-UHFFFAOYSA-N |
正規SMILES |
CN1C2=NC(=NC(=C2C=N1)N)NCCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-Methylspiro[indoline-3,3'-pyrrolidin]-2-one](/img/structure/B11898381.png)
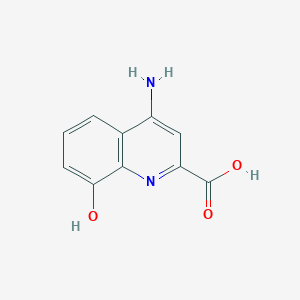
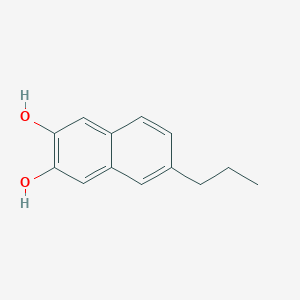
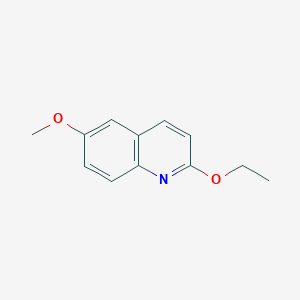
![N,1-dimethyl-7-nitro-1H-imidazo[4,5-c]pyridin-4-amine](/img/structure/B11898421.png)
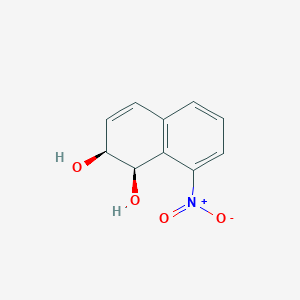
![4,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidin-3-ol](/img/structure/B11898430.png)

![9-Methyl-2,3,4,5,6,7,8,9-octahydro-1H-pyrido[3,4-b]indol-1-one](/img/structure/B11898447.png)


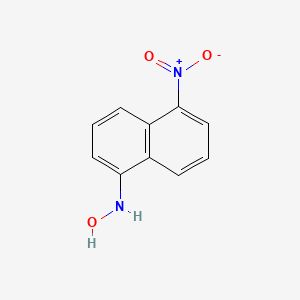
![3-Methyl-1H-pyrazolo[3,4-b]quinolin-4(9H)-one](/img/structure/B11898461.png)
